molecular formula C13H13NO4S2 B2871831 (E)-methyl 4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate CAS No. 22035-17-2

(E)-methyl 4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate

Cat. No. B2871831
CAS RN: 22035-17-2
M. Wt: 311.37
InChI Key: RUPWYDCAIDVXPC-CSKARUKUSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and the types of bonds it contains .


Synthesis Analysis

Synthesis analysis involves studying the methods used to create the compound. This could involve various chemical reactions and processes .


Molecular Structure Analysis

Molecular structure analysis often involves techniques like mass spectrometry and Raman spectroscopy, which can provide information about the compound’s molecular weight, structure, and the types of bonds it contains .


Chemical Reactions Analysis

Chemical reactions analysis involves studying how the compound reacts with other substances. This can include understanding its redox potential, reaction rates, and the conditions under which it reacts .


Physical And Chemical Properties Analysis

Physical and chemical properties of a compound include its state of matter at room temperature, melting point, boiling point, solubility, and reactivity with other chemical substances .

Scientific Research Applications

Liquid Crystal Research

This compound has been utilized in the synthesis of new liquid crystalline materials. These materials exhibit mesomorphic characteristics, which are crucial for the development of liquid crystal displays (LCDs). The furfural derivatives of the compound contribute to the mesophase range and stability, making it a valuable component in the creation of advanced display technologies .

Organic Photovoltaics

The furfural moiety within the compound’s structure can affect the optical properties of materials, which is significant for solar energy applications. Shorter chain compounds of this derivative have shown potential in possessing higher absorption and band gaps suitable for organic photovoltaic devices .

Biomass Conversion

Derivatives of this compound have been explored as catalysts in the conversion of biomass into valuable chemicals. This is particularly relevant in the synthesis of furanic diesel precursors from biomass-derived furfural and 2-methylfuran, showcasing the compound’s role in sustainable energy solutions .

Electrical Conductivity Studies

The compound has been investigated for its electrical properties. Homologues of this compound have demonstrated Ohmic behaviors with electric resistances in the GΩ range, which could be significant for the development of high-resistance materials in electronic applications .

Mechanism of Action

The mechanism of action of a compound describes how it interacts with other compounds or systems. This is often studied in the context of biological systems for pharmaceutical compounds .

Safety and Hazards

Safety and hazard analysis involves understanding the potential risks associated with handling or exposure to the compound. This can include toxicity levels, flammability, and potential environmental impact .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified or used in the development of new materials or drugs .

properties

IUPAC Name

methyl 4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S2/c1-17-11(15)5-2-6-14-12(16)10(20-13(14)19)8-9-4-3-7-18-9/h3-4,7-8H,2,5-6H2,1H3/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPWYDCAIDVXPC-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCN1C(=O)C(=CC2=CC=CO2)SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCCN1C(=O)/C(=C\C2=CC=CO2)/SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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